
Ethyl 2-oxo-2-(thiophen-3-yl)acetate
説明
Ethyl 2-oxo-2-(thiophen-2-yl)acetate is a chemical compound with the molecular formula C8H8O3S . It is also known by its IUPAC name, ETHYL 2-OXO-2-(THIOPHEN-2-YL)ACETATE .
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxo-2-(thiophen-2-yl)acetate is represented by the linear formula C8H8O3S . For a detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .Physical And Chemical Properties Analysis
Ethyl 2-oxo-2-(thiophen-2-yl)acetate has a molecular weight of 184.22 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . More detailed physical and chemical properties can be obtained through experimental measurements or from specialized chemical databases .科学的研究の応用
1. Synthesis and Crystal Structure Analysis
Ethyl 2-oxo-2-(thiophen-3-yl)acetate has been studied for its synthesis and crystal structure. A study detailed the synthesis and crystal structure determination of a related compound, highlighting features like intermolecular hydrogen bonding and π-π stacking between thiophene and phenyl rings, which are relevant to the structural analysis of this compound (Lee et al., 2009).
2. Catalytic Asymmetric Hydrogenation
This compound has applications in catalytic asymmetric hydrogenation, particularly in the synthesis of cognitive enhancers like T-588. The hydrogenation process, under specific catalysis, results in high enantiomeric excess, making it a key intermediate in drug synthesis (Li et al., 2011).
3. Learning and Memory Facilitation
Research has been conducted on derivatives of this compound, focusing on their effects on learning and memory in animal models. One study synthesized a derivative and found that it facilitated learning and memory in mice, suggesting potential applications in neuropharmacology (Jiang Jing-ai, 2006).
4. Anticancer Potential
A derivative of this compound was synthesizedand evaluated for its anticancer properties. It showed potent cytotoxic activity against various cancer cell lines, including cervical, lung, and breast cancer cells, and demonstrated inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).
5. Antimicrobial Activities
Compounds derived from this compound have been studied for their antimicrobial properties. These derivatives demonstrated significant in vitro antimicrobial activity against bacterial and fungal isolates, suggesting their potential in developing new antimicrobial agents (Wardkhan et al., 2008).
6. Pharmacological Activities
This compound derivatives were synthesized and screened for various pharmacological activities, including anti-inflammatory, analgesic, and antioxidant activities. Some derivatives showed comparable activities to standard drugs, indicating their therapeutic potential (Attimarad et al., 2017).
Safety and Hazards
生化学分析
Biochemical Properties
Ethyl 2-oxo-2-(thiophen-3-yl)acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound has been found to affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to bind to specific receptors on the cell surface, leading to the activation of downstream signaling cascades . Furthermore, it can inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. These interactions ultimately result in alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. This compound is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The involvement of this compound in these pathways underscores its potential impact on cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with organic anion transporters, which facilitate its uptake and distribution within cells . Additionally, this compound can bind to plasma proteins, affecting its localization and accumulation in different tissues. These interactions play a crucial role in determining the bioavailability and efficacy of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria of cells . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications. The subcellular localization of this compound is essential for its role in modulating cellular processes and responses.
特性
IUPAC Name |
ethyl 2-oxo-2-thiophen-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-2-11-8(10)7(9)6-3-4-12-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCFFCMXADEZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508123 | |
| Record name | Ethyl oxo(thiophen-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53091-09-1 | |
| Record name | Ethyl oxo(thiophen-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



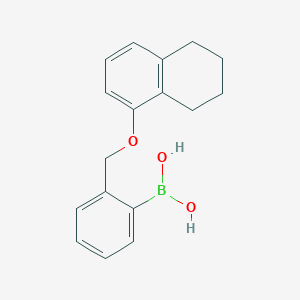

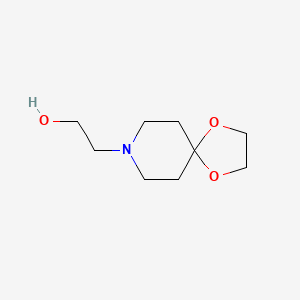
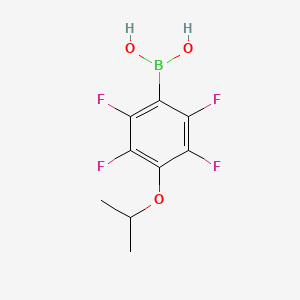

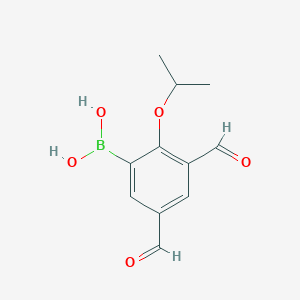


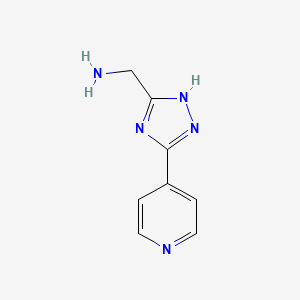
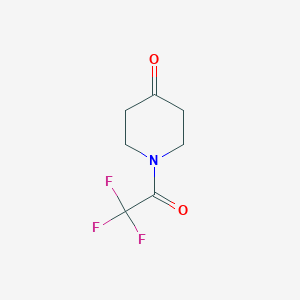

![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)
![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)
